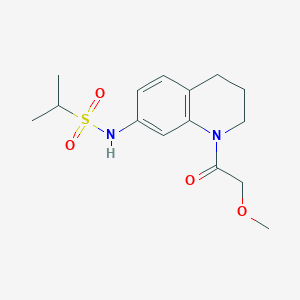

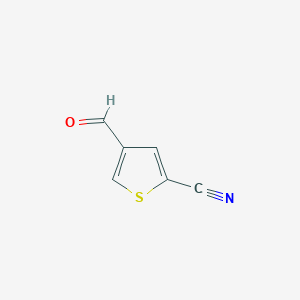

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide” is mentioned in a patent application by Viva Star Biosciences (Suzhou) Co., Ltd. This application relates to novel heterotricyclic compounds and analogues, their manufacture, pharmaceutical compositions comprising them, and their use as medicaments for treating a disease associated with mammalian RAS (Rat sarcoma virus) family proteins .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Research has explored the synthesis of novel N-sulfonate derivatives, including those with quinoline functional groups, demonstrating their potential antimicrobial and antifungal activities. For instance, the synthesis of quaternary ammonium salts containing alkylquinolinium groups has shown high activity against both Gram-positive and Gram-negative bacteria, as well as tested fungi, highlighting their utility in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Catalysis in Organic Synthesis

N-sulfonated compounds have been used as catalysts in organic synthesis, demonstrating the promotion of one-pot synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This showcases the role of sulfonamide derivatives in facilitating efficient and green chemistry approaches to synthesizing complex organic molecules (Goli-Jolodar, Shirini, & Seddighi, 2016).

Pharmaceutical Research and Drug Development

The structural modification and functionalization of quinoline and isoquinoline derivatives have been extensively studied for their potential pharmaceutical applications, including as inhibitors of enzymes or receptors relevant to disease states. Research into the synthesis and characterization of quinazoline derivatives, for instance, has sought to explore hybrid molecules as diuretic, antihypertensive, and therapeutic agents for Alzheimer’s disease, showcasing the multifaceted applications of sulfonamide-containing compounds in medicinal chemistry (Rahman et al., 2014).

Molecular Complexes and Improved Solubility

Studies have also investigated the formation of molecular complexes based on sulfonate-pyridinium interactions, aiming to achieve enhanced solubility and improved optical properties of the complexes. This research underscores the significance of sulfonamide derivatives in creating new materials with potential applications in optoelectronics and drug solubility enhancement (Ahmad, Ganie, & Dar, 2020).

Propriétés

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]propane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-11(2)22(19,20)16-13-7-6-12-5-4-8-17(14(12)9-13)15(18)10-21-3/h6-7,9,11,16H,4-5,8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDJBNMUXKWTBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Fluorophenyl)methyl]pyrazole](/img/structure/B2750786.png)

![N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2750787.png)

![N-(3,3-diphenylpropyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2750788.png)

![tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/no-structure.png)

![4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2750792.png)

![3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2750796.png)

![(1S,2R,3R,6S,7R)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride](/img/structure/B2750801.png)

![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2750802.png)

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride](/img/structure/B2750803.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2750807.png)